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Introduction
Celecoxib, marketed under the brand name Celebrex, is a cornerstone non-steroidal anti-

inflammatory drug (NSAID) renowned for its selective inhibition of the cyclooxygenase-2 (COX-

2) enzyme.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects with a

reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The

chemical architecture of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-

yl]benzenesulfonamide, features a central pyrazole ring which is critical for its therapeutic

activity.[3][4]

The synthesis of this pyrazole core is a key focus in the manufacturing of Celecoxib. A pivotal

precursor in this synthesis is the β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-

dione.[5][6] This intermediate contains the necessary structural elements—the p-tolyl group

and the trifluoromethyl group—correctly positioned for the subsequent cyclization to form the

desired pyrazole.[5]
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This application note provides a comprehensive, step-by-step protocol for the synthesis of this

key Celecoxib intermediate. It is designed to be a self-validating system, incorporating detailed

procedural explanations, mechanistic insights, and characterization data to ensure both high

yield and high purity.

Synthesis Overview: A Two-Step Approach
The synthesis is efficiently conducted in two primary stages:

Claisen Condensation: Formation of the 1,3-diketone intermediate via a Claisen

condensation reaction between 4'-methylacetophenone and an ester of trifluoroacetic acid.

[7][8]

Paal-Knorr Pyrazole Synthesis: Cyclization of the diketone intermediate with 4-

hydrazinobenzenesulfonamide hydrochloride to yield the final pyrazole structure of

Celecoxib.[9][10]

This guide will focus on the successful synthesis and purification of the crucial diketone

intermediate from Step 1.

Step 1: Claisen Condensation

4'-Methylacetophenone

4,4,4-trifluoro-1-(4-methylphenyl)
-butane-1,3-dione

  Strong Base (e.g., NaH)
Aprotic Solvent (e.g., Toluene)

Ethyl Trifluoroacetate

  Strong Base (e.g., NaH)
Aprotic Solvent (e.g., Toluene)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of the diketone intermediate.

Key Reaction Principles and Mechanisms
Claisen Condensation: This reaction is fundamental for forming carbon-carbon bonds. The

synthesis of the diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, is
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achieved through a Claisen condensation.[7][8][11]

The mechanism involves the following key steps:

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide

(NaOEt), deprotonates the α-carbon of 4'-methylacetophenone, forming a reactive enolate.

[7]

Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the

electrophilic carbonyl carbon of ethyl trifluoroacetate.

Elimination: The tetrahedral intermediate formed subsequently eliminates an ethoxide

leaving group, yielding the β-diketone product.

The choice of a strong base like sodium hydride is crucial for driving the reaction to completion,

as it irreversibly deprotonates the ketone.[11][12] The trifluoromethyl group on the ester

enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic

attack.
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Reagent/Materi
al

CAS Number
Molecular
Weight ( g/mol
)

Grade
Supplier
Example

4'-

Methylacetophen

one

122-00-9 134.18 ≥98% Sigma-Aldrich

Ethyl

trifluoroacetate
383-63-1 142.08 ≥99% Sigma-Aldrich

Sodium Hydride

(60% dispersion

in mineral oil)

7646-69-7 24.00 Sigma-Aldrich

Toluene,

Anhydrous
108-88-3 92.14 99.8% Sigma-Aldrich

Hydrochloric Acid

(15%)
7647-01-0 36.46 Reagent Fisher Scientific

Petroleum Ether 8032-32-4 N/A ACS Grade Fisher Scientific

Detailed Step-by-Step Protocol: Synthesis of 4,4,4-
trifluoro-1-(4-methylphenyl)-butane-1,3-dione
This protocol is adapted from established and patented industrial methods known for high

yields.[11][12]

1. Reaction Setup:

Equip a 1000 mL four-necked, round-bottom flask with a mechanical stirrer, a thermometer, a

dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

Under a gentle stream of nitrogen, add 400 mL of anhydrous toluene to the flask.

Carefully add 25 g of sodium hydride (60% dispersion in mineral oil) to the toluene. Caution:

Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert

atmosphere.
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2. Reagent Addition:

Begin stirring the sodium hydride suspension.

In the dropping funnel, prepare a mixture of 40 g of 4'-methylacetophenone and 50 g of ethyl

trifluoroacetate.

While maintaining the reaction temperature between 20-25°C (use a water bath if

necessary), add the mixture from the dropping funnel dropwise to the stirred suspension

over a period of 1-2 hours.[12]

3. Reaction and Work-up:

After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours to

ensure the reaction goes to completion.[12]

Cool the reaction mixture to below 30°C.

Slowly and carefully add 120 mL of 15% hydrochloric acid dropwise to quench the reaction

and neutralize the excess sodium hydride. Caution: Vigorous gas evolution (hydrogen) will

occur.

Once the quenching is complete, transfer the mixture to a separatory funnel. Allow the layers

to separate and collect the organic (upper) layer.

4. Isolation and Purification:

Evaporate the toluene from the organic layer under reduced pressure using a rotary

evaporator.

To the resulting residue, add 200 mL of petroleum ether and stir to induce crystallization.[12]

Collect the solid product by vacuum filtration and wash with a small amount of cold

petroleum ether.

Dry the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, under vacuum.

Expected Yield: 62.3 g (91% yield).[12]
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Preparation
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Work-up & Purification
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6. Separate organic layer
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Caption: Step-by-step experimental workflow for the intermediate synthesis.
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Characterization and Validation
To ensure the protocol is a self-validating system, the identity and purity of the synthesized

intermediate must be confirmed.

Technique Expected Results

Melting Point 38-40 °C

¹H NMR

Peaks corresponding to the aromatic protons

(approx. 7.0-8.0 ppm), the methyl group protons

(approx. 2.4 ppm), and the enol proton.

FTIR (cm⁻¹)

Characteristic peaks for C=O stretching

(diketone), C-F stretching, and aromatic C-H

stretching.

Purity (HPLC) ≥98%

The spectral data should be compared with reference spectra to confirm the structure of 4,4,4-

trifluoro-1-(4-methylphenyl)-butane-1,3-dione.

Safety Precautions
Sodium Hydride: A highly flammable and water-reactive solid. It must be handled under an

inert atmosphere (e.g., nitrogen or argon). All contact with water or protic solvents must be

avoided. Personal protective equipment (PPE), including flame-retardant lab coats, safety

glasses, and gloves, is mandatory.

Trifluoroacetic Anhydride/Esters: These compounds are corrosive and can cause severe skin

burns and eye damage.[13][14][15] They are also harmful if inhaled.[13] All manipulations

should be performed in a well-ventilated chemical fume hood.[15] Wear appropriate PPE,

including gloves and chemical splash goggles.

Toluene: A flammable liquid with potential neurological effects upon prolonged exposure. Use

in a well-ventilated area and avoid inhalation of vapors.

Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
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Conclusion
This application note details a robust and high-yield synthesis for the key diketone intermediate

of Celecoxib. By providing a clear, step-by-step protocol grounded in established chemical

principles, researchers can reliably produce this crucial building block. The emphasis on

mechanistic understanding, procedural detail, and safety ensures that this guide is a valuable

resource for drug development professionals working on the synthesis of Celecoxib and related

pyrazole-based active pharmaceutical ingredients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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